molecular formula C23H21NO6S B3488206 N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide

N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B3488206
M. Wt: 439.5 g/mol
InChI Key: PXVLNURHUGBFDM-UHFFFAOYSA-N
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Description

N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphthofuran core, which is substituted with acetyl, methyl, and dimethoxybenzene sulfonamide groups. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the naphthofuran core through cyclization reactionsCommon reagents used in these reactions include acetyl chloride, methyl iodide, and sulfonamide derivatives, under conditions such as refluxing in organic solvents and the use of catalysts like Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are used to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthofuran core may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-4-ethoxybenzenesulfonamide
  • N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-1-naphthalenesulfonamide

Uniqueness

The presence of both acetyl and dimethoxybenzene groups provides unique electronic and steric properties, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6S/c1-13(25)22-14(2)30-23-17-8-6-5-7-16(17)19(12-18(22)23)24-31(26,27)21-11-15(28-3)9-10-20(21)29-4/h5-12,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVLNURHUGBFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 2
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 3
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 4
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 5
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 6
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide

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